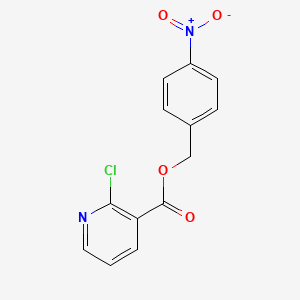
6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used as intermediates in various chemical reactions . For example, chloromethyl nicotinic acid is a compound that has a chloromethyl group .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of certain aromatic compounds with a mixture of chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide . This process is known as chloromethylation .Chemical Reactions Analysis
Chloromethyl compounds can participate in various chemical reactions. For instance, they can undergo nucleophilic substitution reactions . The specific reactions that “6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one” can undergo are not available in the sources I found.Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Specific physical and chemical properties for “6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one” are not available in the sources I found.Scientific Research Applications
Bio-imaging Applications
The study by Liu et al. (2017) highlighted the use of benzoxazole-based compounds, which include structures related to 6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one, for bio-imaging. These compounds exhibit two-photon absorption properties, making them suitable for deep-tissue imaging in biological contexts. The research demonstrated that these water-soluble compounds have excellent penetrability in living cells and can be located in the cytoplasm during one- and two-photon cell imaging, suggesting their potential application in biological and medical imaging techniques. Dandan Liu, Haiyan Wang, Hong Li, Huihui Zhang, Qingsong Liu, Zepeng Wang, Xiao-ping Gan, Jieying Wu, Yu-peng Tian, Hong-ping Zhou, 2017, Dyes and Pigments.
Mechanistic Studies in Organic Synthesis
Yanhan Yu et al. (2017) explored the catalytic asymmetric chlorocyclization of 2-vinylphenylcarbamates, a process relevant to the synthesis of derivatives including 6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one. This synthetic approach facilitates the production of chiral 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives. The study not only showcases a novel organocatalyst but also opens pathways for converting the resulting products into diverse bioactive agents, underlining the compound's significance in synthetic organic chemistry. Yanhan Yu, Ya-Nan Huang, Jun Deng, 2017, Organic Letters.
Catalytic Applications
Anne‐Doriane Manick et al. (2016) reported on the synthesis of chloromethyl-substituted heterocycles, such as piperazinone and benzodiazepinone, utilizing palladium-catalyzed vicinal diheterofunctionalization of nonactivated alkenes. This domino process, which includes conditions relevant to the synthesis of 6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one, highlights the versatility of the chloromethyl group for further functionalization through simple nucleophilic substitutions. Such methodologies are crucial for developing novel heterocyclic compounds with potential applications in medicinal chemistry and material science. Anne‐Doriane Manick, F. Berhal, G. Prestat, 2016, Synthesis.
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other compounds or systems. For chloromethyl compounds, one common reaction mechanism is the Blanc chloromethylation, which involves the reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes .
Safety and Hazards
properties
IUPAC Name |
6-(chloromethyl)-3-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-11-7-3-2-6(5-10)4-8(7)13-9(11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTVGPBAVWDIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CCl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Chloromethyl)-3-methyl-1,3-benzoxazol-2-one | |
CAS RN |
207552-70-3 |
Source


|
| Record name | 6-(chloromethyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2864551.png)
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] adamantane-1-carboxylate](/img/structure/B2864553.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2864555.png)
![2-Benzylsulfanyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2864561.png)
![(Z)-3-[2-(N-Acetyl-4-methoxyanilino)-1,3-thiazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2864563.png)

![Tert-butyl N-[(2S,3R)-2-(hydrazinecarbonyl)oxolan-3-yl]carbamate](/img/structure/B2864566.png)
![(4-(4-Fluorophenyl)piperazin-1-yl)(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2864567.png)


![4-chloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2864572.png)
![6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one](/img/structure/B2864573.png)
![1-(3,4-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2864574.png)